(2-Methylindol-1-yl)acetic acid DCHA
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Overview
Description
(2-Methylindol-1-yl)acetic acid DCHA is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindol-1-yl)acetic acid DCHA can be achieved through various methods, including catalytic hydrogenation, acid catalysis, and condensation reactions . One common method involves the reaction of 2-methylindole with chloroacetic acid in the presence of a base to form (2-Methylindol-1-yl)acetic acid, which is then reacted with dicyclohexylamine (DCHA) to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes the use of cleanroom environments and specialized equipment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methylindol-1-yl)acetic acid DCHA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(2-Methylindol-1-yl)acetic acid DCHA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of (2-Methylindol-1-yl)acetic acid DCHA involves its interaction with specific molecular targets and pathways. Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan with significant biological activity.
Uniqueness
(2-Methylindol-1-yl)acetic acid DCHA is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(2-methylindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H11NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h11-13H,1-10H2;2-6H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMAVDQFBWFSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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